molecular formula C25H21NO8 B11061439 N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11061439
M. Wt: 463.4 g/mol
InChI Key: TUZFFUIVEYXTNO-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features a combination of furan, chromen, and benzodioxol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual moieties, followed by their coupling through amide bond formation. For instance, the furan moiety can be synthesized via the cyclization of appropriate precursors, while the chromen and benzodioxol moieties can be prepared through well-established synthetic routes involving cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce dihydrofuran or dihydrochromen derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan, chromen, and benzodioxol moieties can interact with different biological pathways, potentially leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is unique due to its combination of furan, chromen, and benzodioxol moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21NO8

Molecular Weight

463.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C25H21NO8/c1-30-19-9-14(10-20-24(19)33-13-32-20)17(11-21(27)26-12-15-5-4-8-31-15)22-23(28)16-6-2-3-7-18(16)34-25(22)29/h2-10,17,28H,11-13H2,1H3,(H,26,27)

InChI Key

TUZFFUIVEYXTNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(CC(=O)NCC3=CC=CO3)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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